Benocyclidine

Dopamine reuptake inhibition NMDA receptor affinity PCP receptor binding

Researchers studying dopamine transporter (DAT) kinetics often face a choice between non-selective NMDA antagonists like PCP or impure probes. Benocyclidine (BTCP) is the precise solution. Its benzothiophene modification yields a pure DRI, eliminating NMDA receptor crosstalk. * Achieve high-fidelity results with a validated DAT IC50 of 7-8 nM, ensuring observed effects are specific to DAT engagement. * It serves as a superior behavioral tool, producing cocaine-like profiles without the dissociative effects that confound PCP/ketamine models. * Leverage its well-characterized analytical fingerprint as a reliable reference standard for forensic toxicology method development (LC-MS, GC-MS).

Molecular Formula C19H25NS
Molecular Weight 299.5 g/mol
CAS No. 112726-66-6
Cat. No. B109896
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenocyclidine
CAS112726-66-6
Synonyms1-(1-(2-benzo(b)thienyl)cyclohexyl)piperidine
1-BTCP
GK 13
GK-13
N-(1-(2-benzo(b)thiophenyl)cyclohexyl)piperidine
Molecular FormulaC19H25NS
Molecular Weight299.5 g/mol
Structural Identifiers
SMILESC1CCC(CC1)(C2=CC3=CC=CC=C3S2)N4CCCCC4
InChIInChI=1S/C19H25NS/c1-5-11-19(12-6-1,20-13-7-2-8-14-20)18-15-16-9-3-4-10-17(16)21-18/h3-4,9-10,15H,1-2,5-8,11-14H2
InChIKeyRGSVXQJPSWZXOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

Benocyclidine (BTCP) Overview


Benocyclidine (BTCP), with CAS number 112726-66-6, is a synthetic compound belonging to the arylcyclohexylamine class [1]. It is a structural derivative of phencyclidine (PCP) where the phenyl ring is replaced by a benzothiophene group [2]. This structural modification results in a profound pharmacological shift, making Benocyclidine a potent and selective dopamine reuptake inhibitor (DRI) [3]. Unlike its parent compound PCP, it exhibits negligible affinity for the NMDA receptor-linked phencyclidine binding site .

Reported selective dopamine transporter (DAT) probe
Minimal NMDA receptor interaction, unlike related arylcyclohexylamines
Cocaine-like behavioral model fit without dissociative confounding

Why Benocyclidine (BTCP) Is Irreplaceable


Substituting Benocyclidine with other arylcyclohexylamines like PCP or ketamine, or with cocaine, will lead to fundamentally different experimental outcomes due to its unique pharmacological profile [1]. While PCP and ketamine are non-competitive NMDA receptor antagonists, Benocyclidine is a selective dopamine reuptake inhibitor (DRI) . Compared to cocaine, another DRI, Benocyclidine exhibits a significantly different behavioral profile and a distinct interaction with the dopamine transporter (DAT) complex, which is critical for studies requiring a specific and well-characterized tool compound . The evidence below details the specific, quantifiable differences that preclude simple substitution.

PCP/Ketamine
Act primarily as NMDA antagonists, not dopamine reuptake inhibitors; pathway response may fundamentally shift.
Cocaine
Shares DAT inhibition but exhibits different behavioral profile and DAT interaction domains; may not reproduce BTCP-specific endpoints.
TCP analogs
Other arylcyclohexylamines can induce ataxia and motor impairment, confounding behavioral readouts.

Benocyclidine (BTCP) Evidence & Selectivity


Dopamine Reuptake vs. NMDA Receptor Affinity

Benocyclidine (BTCP) is a highly potent dopamine reuptake inhibitor with an IC50 of 7-8 nM, which is >750-fold more potent than its affinity for the PCP binding site on the NMDA receptor (K0.5 = 6 µM). In contrast, Phencyclidine (PCP) is a non-competitive NMDA receptor antagonist with low potency as a dopamine reuptake inhibitor [1].

DAT vs. NMDA affinity
Reported
IC50: 7–8 nM (DAT) vs K0.5: 6 µM (NMDA); >750-fold selectivity
Supports DAT-selective probe context; minimal NMDA confounding
Radioligand binding in rat brain membranes
Dopamine reuptake inhibition NMDA receptor affinity PCP receptor binding

Cocaine-like vs. Dissociative Behaviors

In a direct comparative study, Benocyclidine (BTCP) induced a behavioral syndrome in mice characterized by locomotion, sniffing, and gnawing, which closely resembled that of cocaine. In stark contrast, PCP, ketamine, and MK-801 produced a different set of behavioral effects including ataxia and stereotypies. The cocaine-like effects of BTCP were blocked by the D2 antagonist haloperidol, while PCP's effects were not [1].

Behavioral profile
Head-to-head
Locomotion, sniffing, gnawing (BTCP & cocaine) vs ataxia/stereotypy (PCP, ketamine, MK-801)
Cocaine-like behavioral endpoint model; D2 antagonist reversal distinct from PCP class
Mice, i.p. administration; haloperidol blocked BTCP effects
Behavioral pharmacology Locomotor activity Drug discrimination Arylcyclohexylamine

DAT Binding vs. GBR-12935

Radioligand binding studies in rat caudate membranes demonstrate that [3H]BTCP and [3H]GBR-12935, a well-established selective DAT ligand, label distinct but overlapping sites on the dopamine transporter. [3H]GBR-12935 was found to bind to two sites, with a high-affinity site for BTCP exhibiting a Ki value of 5.84 nM [1]. This indicates that Benocyclidine is a high-affinity ligand for a specific conformation or state of the DAT complex.

DAT binding vs. GBR-12935
Reported
Ki = 5.84 nM for high-affinity DAT site labeled by [3H]GBR-12935
High-affinity DAT ligand; labels distinct binding conformation
Rat caudate membranes, [3H]GBR-12935 displacement
Dopamine transporter Radioligand binding GBR-12935 BTCP

Reduced Ataxic Effects vs. TCP

A key study on the role of the aromatic group in PCP analogs identified Benocyclidine (BTCP) as a compound devoid of the ataxic effects that are characteristic of other PCP derivatives, such as TCP (1-[1-(2-thienyl)cyclohexyl]piperidine). While TCP produced significant motor impairment, BTCP did not, highlighting its improved safety and behavioral specificity [1].

Ataxic effects vs. TCP
Head-to-head
No significant ataxia (BTCP) vs clear motor impairment (TCP)
Reported lower motor-impairment profile, supporting behavioral specificity
Rodent motor coordination observation
Ataxia Motor coordination PCP analogs Toxicity

In Vivo DAT Displacement in Striatum

The in vivo potency of Benocyclidine (BTCP) was assessed by its ability to displace radiolabeled binding in the mouse striatum. Unlabeled BTCP dose-dependently inhibited [3H]BTCP binding with an ID50 of 6.34 mg/kg, demonstrating its ability to effectively engage the target in a living system. For comparison, the dopamine reuptake inhibitor nomifensine had an ID50 of 11.06 mg/kg in the same paradigm .

In vivo striatal DAT
Source review
ID50 = 6.34 mg/kg (BTCP) vs 11.06 mg/kg (nomifensine)
Supports CNS penetration and in vivo DAT engagement
Data to verify; source documentation incomplete
Dopamine transporter In vivo binding Striatum Nomifensine

Benocyclidine (BTCP) Applications


In Vitro DAT Function & Pharmacology

Given its high affinity for the DAT (IC50 of 7-8 nM) and established use as a selective radioligand, Benocyclidine is ideally suited for in vitro studies of DAT binding kinetics, ligand displacement assays, and characterizing novel DAT inhibitors [1]. Its minimal NMDA receptor interaction (K0.5 of 6 µM) ensures that observed effects are specific to DAT engagement .

In Vivo Dopaminergic Behavior Studies

Benocyclidine produces a cocaine-like behavioral profile (locomotion, sniffing, gnawing) without the ataxia or dissociative effects of PCP or ketamine [2]. This makes it a superior tool for dissecting the role of dopamine in behavior, reward, and addiction models in rodents, where the side effects of other arylcyclohexylamines would confound results.

Forensic Toxicology Reference Standard

As a structurally distinct arylcyclohexylamine with a well-characterized analytical fingerprint, Benocyclidine is a valuable reference standard for the development and validation of analytical methods (e.g., LC-MS, GC-MS) used in forensic toxicology to detect and quantify novel psychoactive substances [3].

High-Affinity DAT Ligand for Structural Biology

The high-affinity interaction of Benocyclidine with the DAT complex (Ki of 5.84 nM for a specific site also recognized by GBR-12935) suggests its utility as a molecular probe in structural biology efforts aimed at understanding DAT conformation and dynamics [4]. It may serve as a valuable tool for stabilizing specific DAT states for crystallization or cryo-EM studies.

Application
Selection Property
Validation Focus
In vitro DAT binding studies
DAT affinity and selectivity profile
Exclude NMDA receptor interaction
Cocaine-like behavioral response models
Behavioral profile specificity
Locomotor and drug discrimination endpoints
Analytical reference standard development
Structural and analytical fingerprint
LC-MS/GC-MS method validation
DAT structural probe (cryo-EM/crystallization)
High-affinity DAT binding
DAT conformation stabilization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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